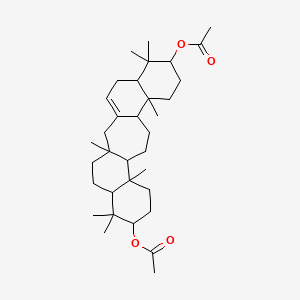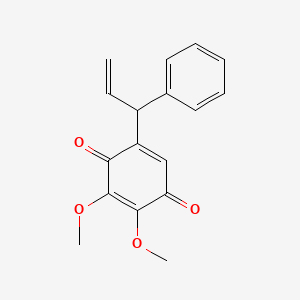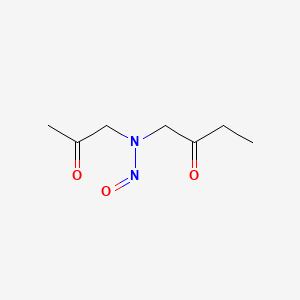
(3R)-3-aminoazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-アミノアゼチジン-2-オンは、キラルなアゼチジンオン誘導体です。アゼチジンオンは、環状アミドである4員環ラクタムです。この化合物は、その潜在的な生物活性と様々な医薬品の合成における構成要素としての役割のために、医薬品化学において大きな関心を集めています。
準備方法
合成経路および反応条件
(3R)-3-アミノアゼチジン-2-オンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、酸性または塩基性条件下でのβ-アミノ酸またはその誘導体の環化です。別の方法は、アゼチジンオン中間体の使用で、これは目的の位置にアミノ基を導入するために官能化することができます。
工業生産方法
(3R)-3-アミノアゼチジン-2-オンの工業生産には、高収率と高純度を保証する最適化された合成経路が含まれる場合があります。これらの方法には、多くの場合、環化プロセスとそれに続く官能化工程を促進するために、触媒と特定の反応条件の使用が含まれます。
化学反応の分析
反応の種類
(3R)-3-アミノアゼチジン-2-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: アミノ基は、対応するニトロソまたはニトロ誘導体を形成するように酸化することができます。
還元: カルボニル基は、対応するアルコールを形成するように還元することができます。
置換: アミノ基は、求核置換反応に参加し、様々な誘導体の形成につながる可能性があります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロアルカンまたはアシルクロリドなどの試薬を置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物には、ニトロソまたはニトロ誘導体、アルコール、および様々な置換アゼチジンオンが含まれます。
科学研究への応用
(3R)-3-アミノアゼチジン-2-オンは、科学研究にいくつかの応用があります。
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: 生物学的に活性な化合物の合成のための前駆体として機能します。
医学: 抗菌作用や抗がん作用など、その潜在的な治療的性質について調査されています。
産業: 医薬品や農薬の製造に使用されています。
科学的研究の応用
(3R)-3-aminoazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
(3R)-3-アミノアゼチジン-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。例えば、特定の酵素を阻害したり、受容体と相互作用したりして、生物学的応答を誘発する可能性があります。正確な経路と標的は、特定の用途と使用される誘導体に依存します。
類似化合物との比較
類似化合物
(3S)-3-アミノアゼチジン-2-オン: (3R)-3-アミノアゼチジン-2-オンのエナンチオマーであり、異なる生物活性を有する可能性があります。
アゼチジン-2-オン: アミノ基のない母体化合物です。
β-ラクタム: アゼチジンオンを含む、より広範な化合物群であり、その抗生物質特性で知られています。
独自性
(3R)-3-アミノアゼチジン-2-オンは、その特定のキラル配置のためにユニークであり、その生物活性や分子標的との相互作用に影響を与える可能性があります。これは、エナンチオ選択的な医薬品の開発において貴重な化合物となります。
特性
分子式 |
C3H6N2O |
|---|---|
分子量 |
86.09 g/mol |
IUPAC名 |
(3R)-3-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChIキー |
GCBWDZYSLVSRRI-UWTATZPHSA-N |
異性体SMILES |
C1[C@H](C(=O)N1)N |
正規SMILES |
C1C(C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)


![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)


